molecular formula C22H21F2N5O2S B2607358 N-(2,4-difluorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 938666-67-2

N-(2,4-difluorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2607358
CAS No.: 938666-67-2
M. Wt: 457.5
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Description

N-(2,4-difluorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a sophisticated chemical entity designed for investigative oncology, primarily functioning as a potent kinase inhibitor. Its core structure is based on the [1,2,4]triazolo[4,3-a]quinazoline pharmacophore, a scaffold widely recognized for its high affinity and selectivity against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . The strategic incorporation of the 4-isopentyl group and the thioacetamide side chain is intended to enhance cellular permeability and optimize interactions with the ATP-binding pocket of target kinases, thereby promoting robust inhibitory activity. This compound is a critical research tool for elucidating signal transduction pathways that drive tumor proliferation and angiogenesis. Researchers utilize it in vitro to study its effects on cancer cell viability, apoptosis induction, and cell cycle arrest, and in vivo to model and assess the efficacy of targeted therapeutic interventions in suppressing tumor growth. Its primary research value lies in its potential as a lead compound for the development of novel, small-molecule anti-cancer agents, providing invaluable insights into structure-activity relationships and the therapeutic targeting of dysregulated kinase signaling in malignancies.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5O2S/c1-13(2)9-10-28-20(31)15-5-3-4-6-18(15)29-21(28)26-27-22(29)32-12-19(30)25-17-8-7-14(23)11-16(17)24/h3-8,11,13H,9-10,12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVOLTRXICHLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison
Compound Name Core Structure R1 (Position 4) R2 (Position 1) Key Spectral Data (IR, NMR)
Target Compound Triazoloquinazoline Isopentyl S-CH2-C(O)-NH-(2,4-F2Ph) νC=S: 1247–1255 cm⁻¹; δH (NH): 3278–3414 cm⁻¹
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolinone Cl-Ph S-CH2-C(O)-NH-(3-Cl-4-FPh) Not reported; expected νC=S ~1250 cm⁻¹
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole Acetyl NH-C(O)-CH3 νC=O: 1660 cm⁻¹; δH (NH): 3200–3300 cm⁻¹
N-(2-Ethoxyphenyl)-2-(4-oxo-2-sulfanyl-4,5-dihydro-1,3-thiazol-5-yl)acetamide Thiazole Ethoxy S-CH2-C(O)-NH-(2-EtOPh) νC=S: ~1250 cm⁻¹; δH (NH): 3100–3200 cm⁻¹

Key Observations :

  • Core Structure: Triazoloquinazoline (target) vs. quinazolinone , thiadiazole , or thiazole . The triazoloquinazoline core enhances π-π stacking compared to saturated heterocycles.
  • Substituents :
    • Isopentyl vs. Chlorophenyl (Cl-Ph) : Isopentyl increases lipophilicity (logP ~3.5 estimated) versus Cl-Ph (logP ~2.8), affecting bioavailability .
    • Difluorophenyl vs. Ethoxyphenyl : Difluorophenyl improves metabolic stability due to fluorine’s resistance to oxidation, whereas ethoxyphenyl may undergo demethylation .
Table 2: Bioactivity Comparison
Compound Class Reported Activities Mechanism Insights Reference
1,2,4-Triazoloquinazolines Antimicrobial, Anticancer Inhibition of kinase/enzyme targets via S and NH interactions
Quinazolinone Derivatives Antifungal, Anti-inflammatory Binding to fungal CYP51 or COX-2 enzymes
Thiadiazole Acetamides Antidiabetic, Antioxidant PPAR-γ agonism and ROS scavenging

Key Insights :

  • The target compound’s thioacetamide group enables sulfur-mediated hydrogen bonding, critical for kinase inhibition . In contrast, thiadiazole derivatives rely on acetyl groups for PPAR-γ binding.
  • Fluorine Substitution: Difluorophenyl in the target compound enhances target affinity compared to non-halogenated analogs, as seen in similar triazoles .

Stability and Tautomerism

The 1,2,4-triazole ring in the target compound exists predominantly in the thione tautomer (C=S), evidenced by:

  • Absence of νS-H (~2500–2600 cm⁻¹) in IR spectra.
  • Presence of νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) . In contrast, thiazole derivatives exhibit thiol-thione equilibrium, which may reduce stability under oxidative conditions.

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